N-Hydroxy-2,2-dipropylpentanamide
Description
Properties
CAS No. |
52061-81-1 |
|---|---|
Molecular Formula |
C11H23NO2 |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-hydroxy-2,2-dipropylpentanamide |
InChI |
InChI=1S/C11H23NO2/c1-4-7-11(8-5-2,9-6-3)10(13)12-14/h14H,4-9H2,1-3H3,(H,12,13) |
InChI Key |
MEWFUTSAQYXIEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(CCC)C(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,2-dipropylpentanamide typically involves the hydroxylation of 2,2-dipropylpentanamide. One common method is the reaction of 2,2-dipropylpentanamide with hydroxylamine under acidic or basic conditions. The reaction can be carried out in the presence of a catalyst to enhance the yield and selectivity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions. These processes often utilize continuous flow reactors to ensure consistent product quality and high efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2,2-dipropylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-Hydroxy-2,2-dipropylpentanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-2,2-dipropylpentanamide involves its interaction with specific molecular targets. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of N-Hydroxy-2,2-dipropylpentanamide include hydroxy-substituted amides and derivatives with varying alkyl chains or aromatic substituents. Below is a detailed comparison based on physicochemical properties, solubility, and research applications.
Structural and Physicochemical Properties
Key Observations:
- Branching vs. Chain Length : this compound and 2,2,4-Triethyl-N-hydroxyoctanamide share the same molecular formula but differ in alkyl substitution patterns. The triethyl analog’s bulkier substituents may reduce solubility compared to the dipropyl variant, though solubility data for the former is unavailable .
- Aromatic vs. Aliphatic Substituents: The pentanamide derivative in incorporates aromatic phenoxyphenyl and ethoxymethoxy groups, increasing molecular weight and complexity. Such modifications are typical in pharmaceuticals to enhance target binding, as seen in its development for matrix metalloproteinase (MMP) inhibition .
- Polar Functional Groups : N-(2-Hydroxyethyl)-2,2-dimethylpropanamide has a smaller molecular weight and a polar hydroxyethyl group, which may improve aqueous solubility relative to the less polar this compound .
Solubility and Stability
- This compound exhibits low aqueous solubility (0.365 g/L at 26°C), likely due to its hydrophobic propyl chains .
- N-Hydroxy-2(S)-methyl...pentanamide () exists in two crystalline forms (Type-A and Type-B), characterized by distinct X-ray diffraction patterns. These polymorphs suggest variable stability and dissolution rates, critical for drug formulation .
- N-(2-Hydroxyethyl)-2,2-dimethylpropanamide lacks solubility data but is expected to have higher solubility than this compound due to its hydroxyethyl group, which enhances hydrogen bonding with water .
Research and Application Contexts
- Aromatic Pentanamide Derivatives : highlights the use of complex N-hydroxy pentanamides as MMP inhibitors for cancer and inflammatory diseases. Their crystallinity and stereochemistry are crucial for bioactivity .
Q & A
Q. What are the recommended synthetic routes for N-Hydroxy-2,2-dipropylpentanamide, and how can yield be optimized?
The synthesis of N-hydroxy amides typically involves condensation of hydroxylamine derivatives with activated carbonyl intermediates. For example, a method analogous to the synthesis of structurally similar compounds (e.g., N-hydroxy-2,2-dimethyl-3-phenylpropanamide) involves refluxing a carboxylic acid derivative with hydroxylamine hydrochloride and potassium hydroxide in a polar solvent (e.g., ethanol or DMF) for 4–6 hours . Yield optimization can be achieved by:
- Activating the carbonyl : Use coupling agents like EDC/HOBt to enhance reactivity .
- Controlling stoichiometry : A 3:1 molar ratio of hydroxylamine to carbonyl precursor improves conversion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves unreacted starting materials and byproducts .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR spectroscopy : 1H and 13C NMR confirm the presence of hydroxyamide (-NHOH) protons (δ 8.5–9.5 ppm) and propyl chain environments (δ 0.8–1.6 ppm for CH3/CH2) .
- Mass spectrometry (ESI-MS) : Look for [M+H]+ or [M+Na]+ ions matching the molecular formula (C11H23NO2, theoretical m/z 225.17) .
- HPLC : Use a C18 column with UV detection (λ = 210–230 nm) to assess purity (>95%) .
Q. What solubility properties are critical for formulating this compound in biological assays?
While direct solubility data for this compound is limited, structurally related N-hydroxy amides exhibit:
- Lipophilic behavior : Low aqueous solubility (e.g., <1 mg/mL in water) due to alkyl chains .
- Solubilization strategies : Use DMSO for stock solutions (≤10% v/v) or surfactants (e.g., Tween-80) in buffer systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for this compound analogs?
Discrepancies in chemical shifts often arise from:
- Tautomerism : The hydroxyamide group (-NHOH) can exist in keto-enol equilibria, altering proton environments. Use variable-temperature NMR to identify dynamic exchange .
- Steric effects : Bulky substituents (e.g., dipropyl groups) may cause anisotropic shielding. Compare DFT-calculated shifts with experimental data .
- Impurity interference : Residual solvents (e.g., DMF) or byproducts (e.g., unreacted hydroxylamine) can overlap signals. Employ 2D NMR (COSY, HSQC) for unambiguous assignment .
Q. What experimental designs are recommended for evaluating enzyme inhibition (e.g., MMP-3) by this compound?
For MMP-3 inhibition studies:
- Assay setup : Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in Tris buffer (pH 7.5) with 10 mM CaCl2 .
- Ki determination : Perform dose-response curves (0.1–100 µM) and fit data to a competitive inhibition model using GraphPad Prism .
- Selectivity testing : Compare IC50 values against related metalloproteases (MMP-1, MMP-9) to assess specificity .
Q. How can researchers improve the metabolic stability of this compound in pharmacokinetic studies?
Strategies include:
- Structural modification : Replace labile groups (e.g., hydroxyamide) with bioisosteres like hydroxamic acids or reverse hydroxamates .
- Prodrug design : Mask the hydroxy group with acetyl or PEGylated moieties to reduce first-pass metabolism .
- In vitro assays : Use liver microsomes (human/rat) to identify major metabolic hotspots via LC-MS/MS .
Methodological Notes
- Synthesis reproducibility : Ensure anhydrous conditions and inert gas (N2/Ar) during amide coupling to prevent oxidation .
- Biological assay validation : Include positive controls (e.g., Batimastat for MMP-3) and validate inhibitor stability under assay conditions .
- Data interpretation : Cross-reference spectral data with published analogs (e.g., N-hydroxy-2,2-dimethylpropanamide) to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
